Cas no 1341116-23-1 (Benzenebutanol, 2,5-difluoro-β-methyl-)

Benzenebutanol, 2,5-difluoro-β-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzenebutanol, 2,5-difluoro-β-methyl-
- AKOS013991845
- 1341116-23-1
- 4-(2,5-difluorophenyl)-2-methylbutan-1-ol
- CS-0354585
- EN300-2161065
-
- インチ: 1S/C11H14F2O/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8,14H,2-3,7H2,1H3
- InChIKey: RNBMMKSMQULLHR-UHFFFAOYSA-N
- SMILES: C1(CCC(C)CO)=CC(F)=CC=C1F
計算された属性
- 精确分子量: 200.10127139g/mol
- 同位素质量: 200.10127139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.124±0.06 g/cm3(Predicted)
- Boiling Point: 268.0±30.0 °C(Predicted)
- 酸度系数(pKa): 14.96±0.10(Predicted)
Benzenebutanol, 2,5-difluoro-β-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2161065-2.5g |
4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 2.5g |
$2800.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425255-50mg |
4-(2,5-Difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 98% | 50mg |
¥32400.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425255-500mg |
4-(2,5-Difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 98% | 500mg |
¥32104.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425255-100mg |
4-(2,5-Difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 98% | 100mg |
¥27146.00 | 2024-08-09 | |
Enamine | EN300-2161065-0.1g |
4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 0.1g |
$1257.0 | 2023-05-23 | ||
Enamine | EN300-2161065-0.5g |
4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 0.5g |
$1372.0 | 2023-05-23 | ||
Enamine | EN300-2161065-10.0g |
4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 10g |
$6144.0 | 2023-05-23 | ||
Enamine | EN300-2161065-0.05g |
4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 0.05g |
$1200.0 | 2023-05-23 | ||
Enamine | EN300-2161065-5.0g |
4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 5g |
$4143.0 | 2023-05-23 | ||
Enamine | EN300-2161065-1.0g |
4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
1341116-23-1 | 1g |
$1429.0 | 2023-05-23 |
Benzenebutanol, 2,5-difluoro-β-methyl- 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Benzenebutanol, 2,5-difluoro-β-methyl-に関する追加情報
Benzenebutanol, 2,5-difluoro-β-methyl- and Its Significance in Modern Chemical Research
Benzenebutanol, 2,5-difluoro-β-methyl- (CAS No. 1341116-23-1) is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of fluorinated alcohols, which are widely recognized for their role in enhancing the metabolic stability and bioavailability of various drug molecules. The presence of both fluoro substituents and a β-methyl group in the benzenebutanol backbone imparts distinct chemical characteristics that make it a valuable candidate for further exploration.
The structural motif of Benzenebutanol, 2,5-difluoro-β-methyl- combines the aromatic stability of the benzene ring with the hydrophobicity provided by the butyl chain. The introduction of fluorine atoms at the 2 and 5 positions of the benzene ring significantly influences its electronic properties, making it more resistant to nucleophilic attack and increasing its lipophilicity. This balance between hydrophobicity and electronic modulation is particularly advantageous in drug design, where optimizing these properties can lead to improved pharmacokinetic profiles.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate enzyme interactions and enhance binding affinity. Studies have shown that fluorine atoms can alter the conformational flexibility of molecules, leading to more stable and potent drug candidates. The β-methyl group in Benzenebutanol, 2,5-difluoro-β-methyl- further contributes to this stability by providing steric hindrance that can prevent unwanted side reactions. This makes it an attractive scaffold for developing novel therapeutic agents.
One of the most compelling aspects of Benzenebutanol, 2,5-difluoro-β-methyl- is its potential application in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop intermediates for various pharmacologically relevant compounds. For instance, fluorinated alcohols have been used in the synthesis of antiviral and anticancer agents due to their ability to enhance drug-receptor interactions. The unique electronic properties of this compound make it a promising candidate for further derivatization, leading to new classes of therapeutic molecules.
The use of computational methods has also played a crucial role in understanding the behavior of Benzenebutanol, 2,5-difluoro-β-methyl-. Advanced molecular modeling techniques have allowed researchers to predict its interactions with biological targets with high accuracy. These studies have provided insights into how fluorine substitution affects molecular recognition processes, which is essential for designing drugs with improved efficacy and reduced side effects. The integration of experimental data with computational predictions has been instrumental in optimizing synthetic routes and identifying new applications for this compound.
Recent experimental studies have highlighted the potential of Benzenebutanol, 2,5-difluoro-β-methyl- as a key intermediate in the development of novel agrochemicals. Fluorinated compounds are known for their enhanced stability against environmental degradation, making them ideal for use in pesticides and herbicides. The structural features of this compound contribute to its resistance to hydrolysis and oxidation, which are critical factors for long-lasting efficacy in agricultural applications. This opens up new avenues for utilizing Benzenebutanol, 2,5-difluoro-β-methyl- beyond pharmaceuticals into other sectors that require robust chemical structures.
The synthesis of Benzenebutanol, 2,5-difluoro-β-methyl- presents both challenges and opportunities for chemists. While traditional synthetic routes have been established, there is ongoing research aimed at developing more efficient and sustainable methods. Green chemistry principles have guided efforts to minimize waste and reduce energy consumption during production. These advancements not only improve the economic viability of producing this compound but also align with global efforts to promote environmental sustainability.
In conclusion, Benzenebutanol, 2,5-difluoro-β-methyl (CAS No. 1341116-23-1) is a multifaceted compound with significant potential in various fields of chemical research. Its unique structural features make it an excellent candidate for developing new drugs, agrochemicals, and materials with enhanced performance characteristics. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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